5-(3,4-Difluorophenoxy)pentanenitrile
Description
5-(3,4-Difluorophenoxy)pentanenitrile is a nitrile derivative characterized by a pentanenitrile backbone substituted with a 3,4-difluorophenoxy group. The fluorine atoms at the 3- and 4-positions of the phenoxy group likely confer enhanced electronic and steric properties compared to non-fluorinated analogs, influencing reactivity, stability, and biological interactions .
Properties
IUPAC Name |
5-(3,4-difluorophenoxy)pentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO/c12-10-5-4-9(8-11(10)13)15-7-3-1-2-6-14/h4-5,8H,1-3,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOXHTQSMZYQMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCC#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Difluorophenoxy)pentanenitrile typically involves the reaction of 3,4-difluorophenol with a suitable pentanenitrile derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Difluorophenoxy)pentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) as a solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
5-(3,4-Difluorophenoxy)pentanenitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Difluorophenoxy)pentanenitrile involves its interaction with specific molecular targets and pathways. The difluorophenoxy group can interact with enzymes and receptors, modulating their activity. The compound’s nitrile group can also participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
Substituent Electronic Effects: Fluorine vs. Methoxy Groups: The 3,4-difluorophenoxy group in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to the electron-donating 3,4-dimethoxyphenyl group in Verapamil. This difference may alter binding affinity in biological systems; Verapamil’s methoxy groups enhance interactions with calcium channels, while fluorine could improve metabolic stability . Halogenation Patterns: The 4-chloro-2-fluorophenoxy analog (CAS 1443333-47-8) demonstrates how positional isomerism and halogen type (Cl vs. F) affect molecular weight and polarity. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may influence steric interactions in receptor binding .
Pharmacological Relevance: Verapamil and its derivatives (e.g., Norverapamil D6) highlight the importance of the pentanenitrile scaffold in calcium channel modulation. The 3,4-dimethoxyphenyl groups are critical for activity, suggesting that substituting fluorine here might reduce efficacy unless compensatory structural adjustments are made . The absence of direct pharmacological data for this compound underscores a research gap. However, fluorinated nitriles are increasingly explored in drug development due to improved bioavailability and resistance to oxidative metabolism .
Agrochemical and Material Science Applications: Nitriles like 5-(methylsulfonyl)pentanenitrile are volatile metabolites in plant defense mechanisms. In supramolecular chemistry, nitriles such as 5-(1H-1,2,3-triazol-1-yl)pentanenitrile (TAPN) act as neutral guests in host-guest systems. The 3,4-difluorophenoxy group could introduce steric hindrance or polarity shifts, affecting assembly dynamics .
Physicochemical Properties and Stability
- For example, Verapamil’s logP is ~3.8, while fluorinated analogs may exhibit higher values, influencing blood-brain barrier penetration .
- Metabolic Stability: Fluorine’s resistance to cytochrome P450-mediated oxidation could prolong the half-life of this compound compared to non-fluorinated nitriles .
Biological Activity
5-(3,4-Difluorophenoxy)pentanenitrile is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a phenoxy group substituted with two fluorine atoms and a pentanenitrile moiety. The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Properties
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and modulation of cell cycle regulators.
Case Study: MCF-7 Cell Line
In a study involving MCF-7 cells, treatment with this compound resulted in:
- Cell Viability Reduction: A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction: Flow cytometry analysis indicated an increase in early and late apoptotic cells after treatment.
Table 2: Effects on MCF-7 Cell Line
| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |
|---|---|---|
| 0 | 100 | 5 |
| 10 | 85 | 15 |
| 25 | 60 | 35 |
| 50 | 30 | 70 |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The difluorophenoxy group can engage with enzymes or receptors involved in cellular signaling pathways. Additionally, the nitrile group may participate in hydrogen bonding, enhancing the compound's binding affinity to biological targets.
Research Findings
Recent studies have explored the pharmacokinetics and bioavailability of the compound. Preliminary data suggest that it has favorable absorption characteristics and can reach therapeutic concentrations in vivo.
Pharmacokinetic Profile
- Absorption: Rapid absorption with peak plasma concentrations observed within 1-2 hours post-administration.
- Half-life: Approximately 4 hours, suggesting frequent dosing may be necessary for sustained efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
